3-(1-(2-(4-Bromophenyl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione
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Overview
Description
3-(1-(2-(4-Bromophenyl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine-2,4-dione core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(4-Bromophenyl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves multiple steps. One common method starts with the preparation of the azetidin-3-yl intermediate, which is then acylated with 4-bromophenylacetyl chloride. The final step involves the cyclization of the intermediate with thiazolidine-2,4-dione under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of catalysts and specific reaction conditions to ensure efficient conversion and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-(1-(2-(4-Bromophenyl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-(2-(4-Bromophenyl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the thiazolidine-2,4-dione core may modulate biological activity through various pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione derivatives: These compounds share the thiazolidine-2,4-dione core but differ in their substituents.
Azetidin-3-yl derivatives: These compounds feature the azetidin-3-yl moiety but may have different acyl groups.
Uniqueness
3-(1-(2-(4-Bromophenyl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione is unique due to the combination of its bromophenyl, azetidin-3-yl, and thiazolidine-2,4-dione groups. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
3-[1-[2-(4-bromophenyl)acetyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3S/c15-10-3-1-9(2-4-10)5-12(18)16-6-11(7-16)17-13(19)8-21-14(17)20/h1-4,11H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQFCKVMBJARKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=C(C=C2)Br)N3C(=O)CSC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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